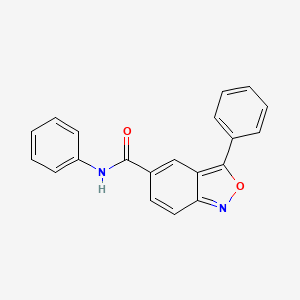

N,3-diphenyl-2,1-benzoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,3-diphenyl-2,1-benzoxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring. This reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs solvent-free conditions and recyclable catalysts to enhance yield and reduce environmental impact. For example, the use of pent-ethylene diammonium pentachloro bismuth catalyst at room temperature has been reported to produce benzoxazole derivatives in good yield .

Analyse Chemischer Reaktionen

Types of Reactions

N,3-diphenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N,3-diphenyl-2,1-benzoxazole-5-carboxamide has been investigated for its anticancer properties. Studies have indicated that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

Research has shown that compounds similar to this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies demonstrated that certain derivatives exhibited significant anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole core can enhance COX-2 inhibitory potency.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic strategies have focused on improving yields and reducing reaction times. Common methods include:

- Condensation Reactions : Combining substituted phenols with carboxylic acids or their derivatives under acidic or basic conditions.

- Cyclization Techniques : Utilizing cyclization reactions to form the benzoxazole ring system efficiently.

These synthetic approaches not only facilitate the production of this compound but also allow for the exploration of various analogs with modified biological activities .

Neurological Disorders

Emerging research suggests that benzoxazole derivatives may play a role in treating neurological disorders. For instance, compounds targeting specific receptors or pathways involved in neurodegeneration have been identified as potential therapeutic agents for conditions such as Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain compounds exhibit activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting their potential use in developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

These findings underscore the compound's versatility in therapeutic applications and highlight its potential as a lead compound in drug development.

Wirkmechanismus

The mechanism of action of N,3-diphenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: The parent compound with a simpler structure.

2-Phenylbenzoxazole: A derivative with a phenyl group at the 2-position.

5-Phenylbenzoxazole: A derivative with a phenyl group at the 5-position.

Uniqueness

N,3-diphenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual phenyl groups and carboxamide functionality contribute to its versatility in various applications .

Biologische Aktivität

N,3-Diphenyl-2,1-benzoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving the condensation of appropriate benzoxazole derivatives with carboxylic acids or amines. The structural motif of benzoxazole is crucial as it contributes to the compound's biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzoxazole derivatives, including this compound. The compound exhibits cytotoxic effects against a variety of cancer cell lines:

- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer : Shows activity against A549 and H1975 cell lines.

- Prostate Cancer : Inhibits proliferation in PC3 cells.

Table 1 summarizes the IC50 values for this compound across different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.25 |

| MDA-MB-231 | 0.30 |

| A549 | 0.20 |

| PC3 | 0.15 |

The compound's mechanism of action appears to involve the induction of apoptosis through caspase activation and inhibition of tubulin polymerization .

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. This compound has shown promise as a selective COX-2 inhibitor. In vitro studies report significant inhibition of COX-2 activity compared to COX-1, suggesting a favorable therapeutic profile for treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis (Gram-positive) | 50 |

| Escherichia coli (Gram-negative) | 25 |

| Candida albicans (fungi) | 30 |

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in infectious disease treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzoxazole ring significantly affect biological activity. For instance, substituents at the N and C positions can enhance potency and selectivity towards specific biological targets. The presence of electron-withdrawing groups typically increases cytotoxicity against cancer cells while maintaining selectivity for COX-2 inhibition .

Case Studies

- Case Study on Cancer Treatment : In a study involving MDA-MB-231 cells treated with this compound, researchers observed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This study highlights the potential use of this compound in breast cancer therapy.

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects in a mouse model of arthritis where administration of this compound resulted in reduced paw swelling and inflammatory cytokine levels compared to control groups.

Eigenschaften

IUPAC Name |

N,3-diphenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20(21-16-9-5-2-6-10-16)15-11-12-18-17(13-15)19(24-22-18)14-7-3-1-4-8-14/h1-13H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDYFYMTMBIZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.